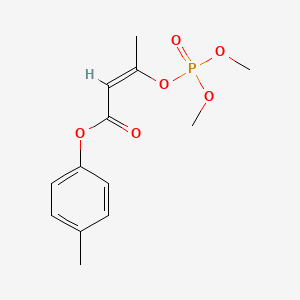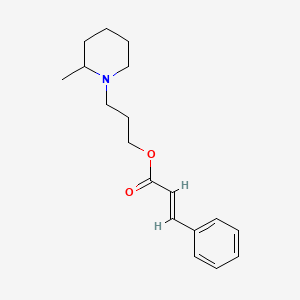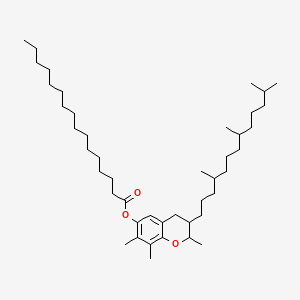![molecular formula C9H14ClNO B14508994 N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine CAS No. 62853-90-1](/img/structure/B14508994.png)
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine: is a chemical compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine typically involves the reaction of 1-chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or an aqueous solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反应分析
Types of Reactions: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
科学研究应用
Chemistry: In chemistry, N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is used as a reagent in various organic synthesis reactions. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its reactivity allows it to form covalent bonds with specific amino acid residues in proteins, making it useful for probing protein function .
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
作用机制
The mechanism of action of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine involves its ability to form covalent bonds with target molecules. The chlorine atom and the hydroxylamine group play crucial roles in its reactivity. The compound can interact with nucleophilic sites on proteins or other biological molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways .
相似化合物的比较
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: This compound shares a similar bicyclic structure but lacks the chlorine and hydroxylamine groups.
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar in structure but does not contain the hydroxylamine group.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-: Another bicyclic compound with different functional groups.
Uniqueness: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is unique due to the presence of both the chlorine atom and the hydroxylamine group. This combination imparts distinct reactivity and makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
62853-90-1 |
|---|---|
分子式 |
C9H14ClNO |
分子量 |
187.66 g/mol |
IUPAC 名称 |
N-(1-chloro-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C9H14ClNO/c1-8(2)6-3-4-9(10,5-6)7(8)11-12/h6,12H,3-5H2,1-2H3 |
InChI 键 |
VAMOVJPUHZRHJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)(C1=NO)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
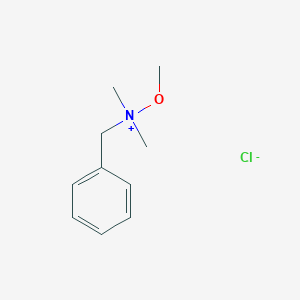
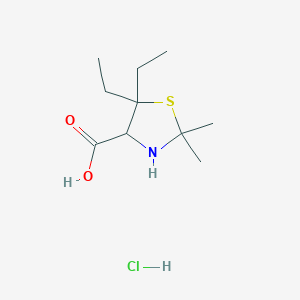

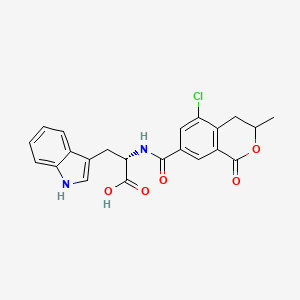
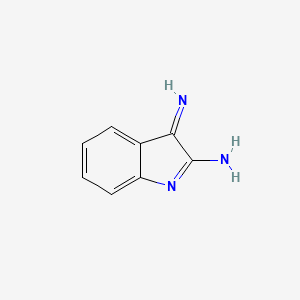
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)


